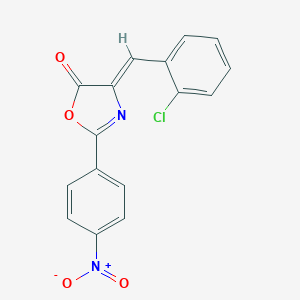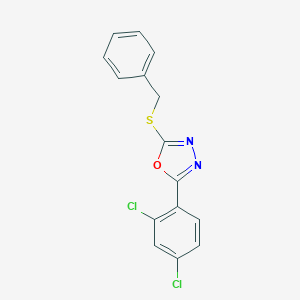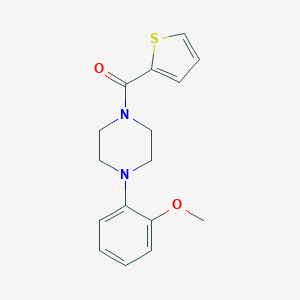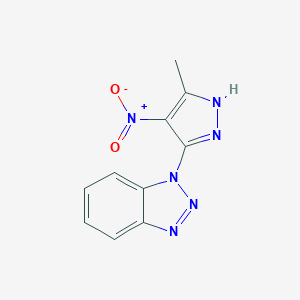![molecular formula C30H19NO7 B414762 PHENYL 1,3-DIOXO-2-{3-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE](/img/structure/B414762.png)
PHENYL 1,3-DIOXO-2-{3-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PHENYL 1,3-DIOXO-2-{3-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE is a complex organic compound with a molecular formula of C30H19NO7 and a molecular weight of 505.47 g/mol . This compound is characterized by its unique structure, which includes a phenyl group, a dioxo group, and an isoindolinecarboxylate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL 1,3-DIOXO-2-{3-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include phenylacetic acid derivatives, anhydrides, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
PHENYL 1,3-DIOXO-2-{3-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce compounds with different functional groups .
Aplicaciones Científicas De Investigación
PHENYL 1,3-DIOXO-2-{3-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of PHENYL 1,3-DIOXO-2-{3-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical structure .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to PHENYL 1,3-DIOXO-2-{3-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE include other isoindolinecarboxylate derivatives and phenylacetic acid derivatives . These compounds share structural similarities and may exhibit similar chemical and biological properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various scientific research applications and a promising candidate for further study .
Propiedades
Fórmula molecular |
C30H19NO7 |
|---|---|
Peso molecular |
505.5g/mol |
Nombre IUPAC |
phenyl 1,3-dioxo-2-(3-phenacyloxycarbonylphenyl)isoindole-5-carboxylate |
InChI |
InChI=1S/C30H19NO7/c32-26(19-8-3-1-4-9-19)18-37-29(35)20-10-7-11-22(16-20)31-27(33)24-15-14-21(17-25(24)28(31)34)30(36)38-23-12-5-2-6-13-23/h1-17H,18H2 |
Clave InChI |
FFRLVCXZTVNAEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OC5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![17-(2,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B414687.png)
![3-{3-methyl-5-oxo-4-[4-oxo-3-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-thiazolidin-2-ylidene]-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B414689.png)

![N'-cyclohexylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B414691.png)



![2-[8-(Diethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B414699.png)

